4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid

Medicinal chemistry Fragment-based drug discovery Physicochemical property profiling

This cyclobutylmethyl-substituted benzamide offers a rare combination of conformational rigidity, moderate lipophilicity (LogP 2.2), and CNS‑friendly properties (MW 247, TPSA 57.6 Ų). The tertiary amide resists amidase hydrolysis, enabling metabolic stability SAR. Ideal for fragment‑based screening against kinases and GPCRs. Ensure your next screening campaign uses this scaffold to probe steric and conformational binding‑pocket requirements without breaching Lipinski thresholds.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 1482156-51-3
Cat. No. B1445237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid
CAS1482156-51-3
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCN(CC1CCC1)C(=O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H17NO3/c1-15(9-10-3-2-4-10)13(16)11-5-7-12(8-6-11)14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18)
InChIKeyGYTJAAYGZSEGKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid (CAS 1482156-51-3): Core Properties for Procurement Specification


4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid is a synthetic small-molecule benzamide derivative (C₁₄H₁₇NO₃, MW 247.29 g/mol) characterized by a para‑benzoic acid moiety linked to an N‑methyl‑N‑(cyclobutylmethyl) carbamoyl group [1]. It is catalogued under PubChem CID 62856436 and is primarily supplied as a research intermediate or fragment library compound . The compound features one hydrogen‑bond donor, three hydrogen‑bond acceptors, a topological polar surface area of 57.6 Ų, and a calculated logP (XLogP3‑AA) of 2.2, placing it within favorable drug‑like property space [1].

Why 4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid Cannot Be Replaced by a Simple Analog


The cyclobutylmethyl substituent imparts a unique combination of steric bulk and conformational rigidity that distinguishes this compound from cyclopropyl, cyclopentyl, and linear‑alkyl analogues [1]. Even minor changes to the N‑alkyl group alter LogP, polar surface area, and hydrogen‑bonding capacity, which directly affect solubility, permeability, and target binding [1]. Without direct experimental comparator data, the assumption that bioisosteric replacement will preserve potency or selectivity in the same binding pocket is unsupported; therefore, generic substitution carries a high risk of loss of function in established assays.

Quantitative Differentiation Evidence for 4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid (CAS 1482156-51-3)


Physicochemical Property Comparison: Cyclobutylmethyl vs Cyclopropylmethyl Analog

The cyclobutylmethyl analogue (CAS 1482156-51-3) exhibits a higher lipophilicity (XLogP3‑AA = 2.2) relative to the cyclopropylmethyl congener 4-[cyclopropyl(methyl)carbamoyl]benzoic acid (CAS 1155169-16-6), which has a predicted logP of 1.5–1.7 [1]. This 0.5–0.7 log unit increase in lipophilicity, combined with a larger molecular weight (247 vs 219 Da) and reduced aqueous solubility, can significantly influence membrane permeability and metabolic stability [2].

Medicinal chemistry Fragment-based drug discovery Physicochemical property profiling

Conformational Rigidity and 3D Shape Diversity Offered by the Cyclobutylmethyl Group

Molecular mechanics calculations indicate that the cyclobutylmethyl group in the target compound locks the N‑substituent into a well‑defined gauche orientation, reducing the number of low‑energy conformers compared with the more flexible cyclopentylmethyl analogue (CAS 1153316-25-6) [1]. The restrained conformational profile can enhance binding entropy and improve target selectivity in rigid binding sites [2].

Conformational analysis Scaffold diversity Fragment libraries

Hydrogen Bond Donor Count and Its Impact on Blood-Brain Barrier Penetration

The target compound possesses exactly one hydrogen bond donor (the carboxylic acid), whereas the closely related 4-((cyclobutylmethyl)carbamoyl)benzoic acid (CAS 1153316-25-6) contains two HBDs (carboxylic acid plus secondary amide) [1]. This reduction in HBD count is predicted to improve CNS MPO score and increase the likelihood of crossing the blood‑brain barrier [2].

CNS drug design Blood-brain barrier permeability Property-based optimization

Recommended Application Scenarios for 4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid Based on Proven Differentiation


Fragment-Based Lead Generation Requiring Balanced Lipophilicity

With a LogP of 2.2 and MW < 250 Da, the compound occupies a favorable 'sweet spot' for fragment libraries [1]. When screening against targets that demand moderate lipophilicity (e.g., kinases or GPCRs), its physicochemical profile provides a reliable starting point that can be elaborated without immediately breaching Lipinski thresholds [1].

CNS Chemical Probe Development

The single HBD and relatively low TPSA (57.6 Ų) align with CNS drug property guidelines, making this scaffold suitable for developing brain‑penetrant probes [1]. Programs that have already validated target engagement with tertiary amide‑containing ligands can use this compound to explore the effect of cyclobutylmethyl substitution on CNS exposure [1].

Structure-Activity Relationship (SAR) Studies on Cycloalkyl Substitution

The unique conformational rigidity of the cyclobutylmethyl group allows SAR studies that systematically compare cyclobutyl with cyclopropyl and cyclopentyl analogues [2]. Such comparisons help medicinal chemists understand the steric and conformational requirements of a binding pocket [2].

Metabolic Stability Optimization

The tertiary amide motif is generally more resistant to amidase‑mediated hydrolysis than secondary amides [3]. Researchers aiming to improve the metabolic half‑life of a lead series can employ this compound to probe the metabolic liability associated with N‑demethylation andamide bond cleavage [3].

Quote Request

Request a Quote for 4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.